molecular formula C16H13NO B12836442 2-Benzyl-3-methyleneisoindolin-1-one

2-Benzyl-3-methyleneisoindolin-1-one

Cat. No.: B12836442
M. Wt: 235.28 g/mol
InChI Key: MHQUUAZBQMWFKI-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by a benzyl group attached to the nitrogen atom and a methylene group at the 3-position of the isoindolinone core. Isoindolinones are known for their diverse biological activities and synthetic importance, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyleneisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromobenzamides with terminal alkynes using copper(II) acetate (Cu(OAc)2) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method provides good to moderate yields with high stereoselectivity . Another method involves the use of aryl diazonium salts for the arylation of 3-methylene isoindolinones, which can be optimized with light irradiation to improve yields .

Industrial Production Methods

The use of microwave irradiation and copper catalysis offers an efficient and scalable approach for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyleneisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

2-Benzyl-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzyl and methylene groups, which contribute to its diverse reactivity and biological activities .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-benzyl-3-methylideneisoindol-1-one

InChI

InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)16(18)17(12)11-13-7-3-2-4-8-13/h2-10H,1,11H2

InChI Key

MHQUUAZBQMWFKI-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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